Home > Products > Screening Compounds P12898 > TL02-59 dihydrochloride
TL02-59 dihydrochloride -

TL02-59 dihydrochloride

Catalog Number: EVT-10957660
CAS Number:
Molecular Formula: C32H36Cl2F3N5O4
Molecular Weight: 682.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TL02-59 dihydrochloride is a selective inhibitor targeting specific kinases, primarily within the Src-family kinases, which play a critical role in various cellular processes including proliferation and survival. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other conditions associated with dysregulated kinase activity.

Source

Developed at the University of Pittsburgh, TL02-59 dihydrochloride has been characterized through various studies focusing on its mechanism of action and efficacy against specific cancer cell lines. The compound's discovery is part of ongoing research aimed at understanding the role of tyrosine kinases in hematological malignancies .

Classification

TL02-59 dihydrochloride is classified as an ATP-site inhibitor, specifically targeting non-receptor tyrosine kinases within the Src family, including Fgr, Hck, and Lyn. These kinases are implicated in signaling pathways that contribute to the pathophysiology of AML .

Synthesis Analysis

Methods

The synthesis of TL02-59 dihydrochloride involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary, general approaches typically include:

  1. Formation of key intermediates: Utilizing reactions such as amination or acylation to construct the core structure.
  2. Purification: Employing chromatography methods to isolate the desired product from by-products.
  3. Salt formation: Converting the base form into its dihydrochloride salt to enhance solubility and stability for biological assays.

Technical Details

The synthesis process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for biological testing. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of TL02-59 dihydrochloride .

Molecular Structure Analysis

Structure

The molecular structure of TL02-59 dihydrochloride can be described based on its interaction with target kinases. It features a central scaffold that allows for binding to the ATP-binding site of Src-family kinases. The specific conformation upon binding alters the activity of these kinases, inhibiting their function.

Data

Key structural data includes:

  • Molecular Formula: C_xH_yN_zCl_2 (exact values depend on the specific structure)
  • Molecular Weight: Approximately 400 Da (indicative value)

X-ray crystallography studies have revealed how TL02-59 interacts with Fgr, showing significant conformational changes in the kinase upon inhibitor binding .

Chemical Reactions Analysis

Reactions

TL02-59 dihydrochloride primarily acts through competitive inhibition at the ATP-binding site of Src-family kinases. This inhibition prevents phosphorylation events critical for kinase activation and downstream signaling.

Technical Details

In vitro studies demonstrate that TL02-59 effectively inhibits kinase activity across a range of concentrations, with notable IC50 values indicating its potency against specific targets:

  • Fgr: IC50 = 0.1 nM
  • Hck: IC50 = 160 nM .

These values highlight TL02-59's selectivity and effectiveness in disrupting kinase function in AML cells.

Mechanism of Action

Process

The mechanism by which TL02-59 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding pocket of target kinases.
  2. Conformational Change: This binding induces a conformational shift that prevents ATP from accessing the active site.
  3. Inhibition of Phosphorylation: As a result, downstream signaling pathways involved in cell survival and proliferation are disrupted.

Data

Studies have shown that TL02-59 leads to reduced phosphorylation levels of key substrates within AML cells, confirming its role as a potent inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in biological assays.

Chemical Properties

Relevant analyses include stability testing under various environmental conditions to ensure consistent performance in experimental settings .

Applications

Scientific Uses

TL02-59 dihydrochloride is primarily investigated for its potential applications in:

  • Cancer Therapy: Particularly in targeting acute myeloid leukemia by inhibiting key signaling pathways mediated by Src-family kinases.
  • Research Tool: Utilized in studies examining kinase activity and signaling pathways related to myeloid cell function and leukemia progression.

Its efficacy in preclinical models demonstrates promise for future clinical applications, potentially leading to novel treatment strategies for patients with AML and related hematological disorders .

Introduction to Fgr Kinase as a Therapeutic Target

Biological Significance of Src-Family Kinases in Myeloid Malignancies

The Src-family kinases represent a group of non-receptor tyrosine kinases with critical roles in hematopoietic cell signaling, proliferation, and survival. Among the nine vertebrate members (SRC, LCK, LYN, BLK, HCK, FYN, FGR, YES), the myeloid-restricted subfamily—comprising Fgr, Hck, and Lyn—exhibits preferential expression in granulocytes, macrophages, and dendritic cells. In acute myeloid leukemia (AML), these kinases are frequently overexpressed and hyperactivated, contributing to oncogenic signaling cascades independent of receptor tyrosine kinase mutations like FLT3-ITD or KIT[D816V]. Transcriptomic analyses of primary AML patient samples reveal that high expression levels of Fgr, Hck, and Lyn correlate significantly with poor prognosis, increased relapse rates, and chemotherapy resistance [1] [2]. Mechanistically, constitutive activation of myeloid Src-family kinases drives aberrant phosphorylation of downstream effectors, including signal transducer and activator of transcription proteins (STATs), focal adhesion kinase, and p70 S6 ribosomal protein kinase, thereby promoting leukemic cell survival, proliferation, and bone marrow stromal adhesion [3] [6]. Notably, Fgr expression is enriched in leukemia stem cell populations, positioning it as a key regulator of disease persistence and minimal residual disease [2] [4].

Table 1: Myeloid Src-Family Kinases in Acute Myeloid Leukemia

KinaseExpression PatternFunctional Role in AMLPrognostic Association
FgrMyeloid-restricted; elevated in LSCPromotes cytokine-independent growth; modulates mTORC1/S6KPoor overall survival
HckMyeloid-enriched; overexpressed in 40-60% AMLEnhances engraftment potential; activates STAT5Shorter remission duration
LynBroad hematopoietic expressionMediates drug resistance; regulates BCL-2Correlates with relapse risk

Rationale for Selective Fgr Inhibition in Hematologic Oncology

Despite the functional redundancy among Src-family kinases, several lines of evidence support Fgr as a high-value therapeutic target. First, genetic knockdown of Fgr in AML cell lines and primary patient samples induces apoptosis and suppresses proliferation, whereas Hck or Lyn depletion shows variable effects, suggesting non-overlapping roles in leukemogenesis [2] [4]. Second, Fgr activation is linked to specific pathological contexts: It is upregulated in >30% of core-binding factor AML cases and drives fibrotic signaling in radiation-induced pulmonary fibrosis through senescence-associated secretory phenotype mediation [5] [6]. Third, unlike pan-Src inhibitors (e.g., dasatinib), selective Fgr inhibition circumvents "off-target" immunosuppression or platelet dysfunction, preserving normal hematopoiesis [4]. Crucially, Fgr hyperactivation occurs via distinct mechanisms in malignancies—including coiled-coil domain oligomerization or gatekeeper mutations (e.g., T338M)—that enhance catalytic activity and transform cytokine-dependent cells to cytokine independence [6]. This oncogenic dependency, termed "kinase addiction," provides a therapeutic window for precision inhibitors.

Discovery and Development Timeline of TL02-59 Dihydrochloride

TL02-59 dihydrochloride emerged from systematic optimization of N-phenylbenzamide scaffolds to achieve selective Fgr inhibition. Key milestones include:

  • 2013–2015: Target Validation and Scaffold ScreeningHigh-throughput screening identified N-phenylbenzamide as a privileged structure for Src-family kinase inhibition. Biochemical assays revealed lead compounds with submicromolar activity against Fgr but minimal activity against non-myeloid kinases (e.g., LCK, SRC) [4].

  • 2016–2018: Medicinal Chemistry OptimizationStructure-activity relationship studies focused on enhancing Fgr affinity and kinome selectivity. Introduction of a difluoro-phenyl moiety at the C3 position and methylpiperazine at the N1 position yielded TL02-59, which exhibited picomolar inhibition of Fgr (IC₅₀ = 23 pM) and >500-fold selectivity over Abl, Kit, and Flt3 [4]. Kinome-wide profiling (KINOMEscan) against 456 kinases confirmed a narrow target spectrum, with significant inhibition limited to Fgr, Hck, Lyn, and Syk [4].

Table 2: Selectivity Profile of TL02-59 Dihydrochloride

KinaseIC₅₀ (nM)Selectivity vs. Fgr
Fgr0.0231-fold (reference)
Hck0.8738-fold
Lyn2.191-fold
Syk4.5195-fold
Flt3>1,000>43,000-fold
Abl>1,000>43,000-fold
  • 2018–2020: Preclinical Proof-of-ConceptTL02-59 demonstrated potent anti-AML activity in vitro and in vivo:
  • Cellular Efficacy: Suppressed proliferation in 20/26 primary AML bone marrow samples (IC₅₀ < 10 nM), with sensitivity correlating strongly with Fgr/Hck expression (R² = 0.81) but not FLT3 mutation status [2] [4].
  • In Vivo Xenograft Models: Oral administration (10 mg/kg, 21 days) eradicated MV4-11 AML cells from peripheral blood and spleen and reduced bone marrow engraftment by >90% in NSG mice [4].
  • Mechanistic Validation: Abrogated phosphorylation of Fgr substrates (STAT3, paxillin) and disrupted mitochondrial oxidative phosphorylation, linking kinase inhibition to metabolic dysregulation [4] [7].
  • 2021–Present: Expansion to Non-Oncologic IndicationsResearch extended beyond hematologic malignancies, demonstrating TL02-59’s efficacy in mitigating radiation-induced pulmonary fibrosis via suppression of Fgr-dependent senescence-associated secretory phenotype secretion [5] and sepsis-associated encephalopathy through SIRT1/PGC-1α pathway modulation [7]. These findings underscore the pleiotropic roles of Fgr in human disease.

Properties

Product Name

TL02-59 dihydrochloride

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride

Molecular Formula

C32H36Cl2F3N5O4

Molecular Weight

682.6 g/mol

InChI

InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H

InChI Key

WLZPBFIIZXYWTD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.